molecular formula C14H16N2O2 B2989793 N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide CAS No. 2125614-69-7

N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide

Cat. No. B2989793
CAS RN: 2125614-69-7
M. Wt: 244.294
InChI Key: POHAIOXGFZVPKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide” involves the reaction of 3,3-dimethylindole-2,2-dione with propargylamine in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a one-pot, three-component reaction, which results in the formation of the desired compound.


Molecular Structure Analysis

The molecular structure of “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide” has been analyzed through various methods. For instance, the solid-state structures have been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks .


Chemical Reactions Analysis

Indole derivatives, such as “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide”, have been found to show various biologically vital properties . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide” have been analyzed. For instance, the molecular formula is C17H14N3O2Cl, the yield is 89%, and the melting point is 211–213°C .

properties

IUPAC Name

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-12(17)15-8-9-5-6-11-10(7-9)14(2,3)13(18)16-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHAIOXGFZVPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CNC(=O)C=C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide

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